Methyl 3-(2,5-difluorophenyl)sulfanylprop-2-enoate
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Overview
Description
Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate is a chemical compound with the molecular formula C10H8F2O2S and a molecular weight of 230.24 g/mol . It is known for its versatile applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate typically involves the reaction of 2,5-difluorothiophenol with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-fluorophenyl)sulfanyl]prop-2-enoate
- Methyl 3-[(4-fluorophenyl)sulfanyl]prop-2-enoate
- Methyl 3-[(2,4-difluorophenyl)sulfanyl]prop-2-enoate
Uniqueness
Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate is unique due to the presence of two fluorine atoms at the 2 and 5 positions of the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H8F2O2S |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
methyl 3-(2,5-difluorophenyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C10H8F2O2S/c1-14-10(13)4-5-15-9-6-7(11)2-3-8(9)12/h2-6H,1H3 |
InChI Key |
ZXPSFKVPARRZJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CSC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
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